5-Hydrazino-2-phenoxybenzenesulfonic acid
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Overview
Description
5-Hydrazino-2-phenoxybenzenesulfonic acid is an organic compound with the molecular formula C12H12N2O4S It is known for its unique chemical structure, which includes a hydrazino group (-NH-NH2) attached to a phenoxybenzenesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazino-2-phenoxybenzenesulfonic acid typically involves the reaction of 2-phenoxybenzenesulfonic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazino-2-phenoxybenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Various substituted phenoxybenzenesulfonic acid derivatives.
Scientific Research Applications
5-Hydrazino-2-phenoxybenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Hydrazino-2-phenoxybenzenesulfonic acid involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydrazino-3-nitro-2-phenoxybenzenesulfonic acid
- 2-Phenoxybenzenesulfonic acid
- Hydrazinobenzenesulfonic acid
Uniqueness
5-Hydrazino-2-phenoxybenzenesulfonic acid is unique due to the presence of both a hydrazino group and a phenoxybenzenesulfonic acid moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C12H12N2O4S |
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Molecular Weight |
280.30 g/mol |
IUPAC Name |
5-hydrazinyl-2-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C12H12N2O4S/c13-14-9-6-7-11(12(8-9)19(15,16)17)18-10-4-2-1-3-5-10/h1-8,14H,13H2,(H,15,16,17) |
InChI Key |
DTCQHMSNMRTNQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)NN)S(=O)(=O)O |
Origin of Product |
United States |
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